3-methyl-N-[4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]butanamide
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Overview
Description
3-methyl-N-[4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]butanamide is a complex organic compound that belongs to the class of oxazole derivatives. . This compound, in particular, features a unique structure that includes an oxazole ring fused with a pyridine ring, making it a subject of interest for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-N-[4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]butanamide typically involves a multi-step process. One common method includes the use of 2-aminopyridin-3-ol, dimethyl phthalate, and anilines in a one-pot three-component synthesis. This reaction is carried out in 1-butyl-3-methylimidazolium tetrafluoroborate at temperatures ranging from 80°C to 85°C for 90 to 120 minutes . This method is advantageous due to its good yields, straightforward protocol, environmental friendliness, short reaction times, and mild reaction conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of catalytically active ionic liquids as a medium can help in scaling up the process while maintaining environmental sustainability. The industrial production methods focus on optimizing reaction conditions to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
3-methyl-N-[4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]butanamide can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like hydrogen in the presence of a catalyst.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Hydrogen gas in the presence of palladium or platinum catalysts is commonly used.
Substitution: Halogenating agents or nucleophiles can be used under various conditions depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
3-methyl-N-
Properties
IUPAC Name |
3-methyl-N-[4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O2/c1-11(2)10-15(21)19-13-7-5-12(6-8-13)17-20-16-14(22-17)4-3-9-18-16/h3-9,11H,10H2,1-2H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUNMQANBTIVKNB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)NC1=CC=C(C=C1)C2=NC3=C(O2)C=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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